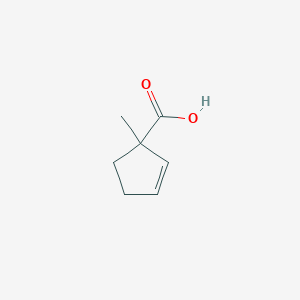
1-Methylcyclopent-2-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclopent-2-ene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da .
Synthesis Analysis
The synthesis of 1-Methylcyclopent-2-ene-1-carboxylic acid can be achieved through a practical three-step procedure . This process relies on the reaction of commercially available 2-carboethoxycyclopentanone with nitromethane in the presence of equimolecular amounts of piperidine . This is followed by denitration of the derived allylic nitro compound by treatment with 5% Pd/C in the presence of ammonium formate and final hydrolysis of the ester moiety .Molecular Structure Analysis
The molecular structure of 1-Methylcyclopent-2-ene-1-carboxylic acid consists of a cyclopentene ring with a methyl group and a carboxylic acid group attached . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Wissenschaftliche Forschungsanwendungen
Nucleophilic Catalysis for Esterification
Nucleophilic catalysis involving 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been demonstrated for the esterification of carboxylic acids with dimethyl carbonate (DMC), presenting a valuable method for the synthesis of methyl esters containing acid-sensitive functionality. This method highlights the potential of using specific catalysts for efficient ester formation in compounds with similar functional groups to 1-Methylcyclopent-2-ene-1-carboxylic acid (Shieh, Dell, & Repič, 2002).
Synthesis of Trifluoromethylated Cyclic Building Blocks
The synthesis and applications of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters have been explored, showcasing their use as platforms for a variety of difunctional trifluoromethylcyclopentane derivatives. This research underlines the importance of such compounds as versatile building blocks in organic synthesis (Grellepois et al., 2012).
Enzyme Inhibition Studies
Studies involving 1-amino-2-methylenecyclopropane-1-carboxylic acid, an irreversible inhibitor for the bacterial enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase, highlight the potential for designing enzyme inhibitors based on modifications of the cyclopentene carboxylic acid structure. This application is crucial for understanding enzyme function and for the development of novel inhibitors (Zhao & Hung‐wen Liu, 2002).
Asymmetric Synthesis and Natural Product Derivatives
The asymmetric synthesis of core nuclei for natural products such as xanthanolides, guaianolides, and eudesmanolides from methyl furan-2-carboxylic acid underscores the versatility of cyclopentene carboxylic acid derivatives in synthesizing complex natural product frameworks. These methods provide pathways for generating biologically active compounds with potential pharmaceutical applications (Nosse et al., 2003).
Material Science and Electrolyte Development
The functionalization of linear and cyclic siloxanes with carboxyl groups via thiol-ene addition has been researched for their amphiphilic character and self-assembling capabilities in solution. These findings open avenues for the development of solvent-free liquid electrolytes and highlight the importance of such compounds in material science and engineering (Turcan-Trofin et al., 2019).
Safety And Hazards
While specific safety and hazard information for 1-Methylcyclopent-2-ene-1-carboxylic acid is not available, general safety measures for handling similar organic compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
1-methylcyclopent-2-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(6(8)9)4-2-3-5-7/h2,4H,3,5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSACGMRDLYHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclopent-2-ene-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

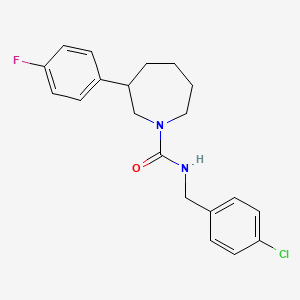

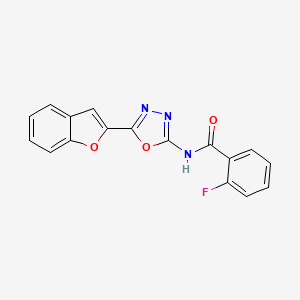

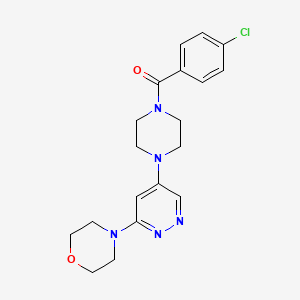
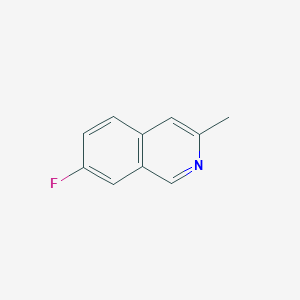

![2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2736738.png)
![7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2736739.png)
![3-isobutyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2736740.png)
![Methyl (2S,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate](/img/structure/B2736743.png)

![2-cyano-3-[2-(N-methylacetamido)-1,3-thiazol-4-yl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2736746.png)
